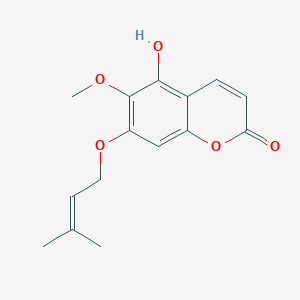

Isoobtusitin

説明

Structure

3D Structure

特性

分子式 |

C15H16O5 |

|---|---|

分子量 |

276.28 g/mol |

IUPAC名 |

5-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-9(2)6-7-19-12-8-11-10(4-5-13(16)20-11)14(17)15(12)18-3/h4-6,8,17H,7H2,1-3H3 |

InChIキー |

GMMBRTQVBAGPHK-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=C(C(=C2C=CC(=O)OC2=C1)O)OC)C |

正規SMILES |

CC(=CCOC1=C(C(=C2C=CC(=O)OC2=C1)O)OC)C |

同義語 |

5-hydroxy-6-methoxy-7-(3-methyl-but-2-enyloxy)-2H-1-benzopyran-2-one isoobtusitin prenyloxycoumarin |

製品の起源 |

United States |

Isolation, Characterization, and Structural Elucidation of Isoobtusitin

Botanical Sourcing and Ethnobotanical Context of Psiadia dentata

Psiadia dentata, a member of the Asteraceae family, is the natural source from which Isoobtusitin was first isolated. tandfonline.comnih.gov Understanding the plant's distribution and traditional uses provides a valuable context for its phytochemical investigation.

Psiadia dentata is native to Réunion, an island in the Western Indian Ocean. wikipedia.orgkew.org The genus Psiadia is widely distributed across the Western Indian Ocean, including continental Eastern Africa, Madagascar, Mauritius, Rodrigues, and the Comoro Islands. wikipedia.org These plants, commonly known as daisy trees, occupy a diverse range of habitats, from sea level to altitudes of up to 3000 meters. cas.cn The genus is known for its successful dispersal and radiation on isolated oceanic islands characterized by diverse habitats and dynamic ecosystems. researchgate.net

Research indicates that the leaves of Psiadia dentata are the specific plant part used for the extraction of Isoobtusitin. nih.govdocksci.com The aerial parts of other species within the Psiadia genus have also been a source for the isolation of various compounds. tandfonline.com

Geographical Distribution and Habitat of Psiadia dentata

Extraction and Isolation Methodologies for Isoobtusitin

The journey from a plant extract to a pure compound like Isoobtusitin involves a multi-step process of extraction and purification.

The initial step in isolating Isoobtusitin from Psiadia dentata involves solvent extraction. Dichloromethane (B109758) and chloroform (B151607) extracts of the plant have been successfully used to isolate this novel coumarin (B35378). docksci.com The choice of solvent is crucial as it selectively dissolves compounds based on their polarity.

Following initial extraction, crude extracts contain a mixture of various phytochemicals. To isolate Isoobtusitin, researchers employ various chromatographic techniques. While the specific details for Isoobtusitin's purification are not extensively documented in the provided results, the isolation of other phenolic compounds from Psiadia viscosa was achieved through a combination of gel filtration and reverse-phase chromatography. docksci.com These methods separate molecules based on properties like size, polarity, and affinity, which are standard procedures for purifying natural products.

Solvent Extraction Techniques

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Determining the precise chemical structure of a novel compound is a critical step. For Isoobtusitin, a combination of spectroscopic and spectrometric methods was employed to unveil its molecular architecture. nih.gov These techniques provide detailed information about the molecule's atomic composition, functional groups, and connectivity.

The identified structure of Isoobtusitin is 5-hydroxy-6-methoxy-7-(3-methyl-but-2-enyloxy)-2H-1-benzopyran-2-one. nih.govnii.ac.jp The elucidation of this structure was accomplished using a suite of analytical methods:

Ultraviolet (UV) Spectroscopy : This technique provides information about the electronic transitions within the molecule, helping to identify the chromophore system present in the coumarin core. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy was used to identify the functional groups present in Isoobtusitin, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies. nih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. numberanalytics.comresearchgate.net These techniques would have provided detailed information on the number and types of protons and carbons, as well as their connectivity, which was crucial in establishing the arrangement of the substituents on the coumarin ring.

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps in confirming the molecular formula and aspects of the structure. nih.govnumberanalytics.com

The collective data from these techniques allowed for the unambiguous assignment of the structure of Isoobtusitin.

Table 1: Spectroscopic and Spectrometric Data for Isoobtusitin

| Technique | Information Obtained | Reference |

| UV Spectroscopy | Identification of chromophore system | nih.gov |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O) | nih.gov |

| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework | nih.gov |

| Mass Spectrometry | Determination of molecular weight and formula | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system. uni-muenchen.denerc.ac.uk The UV-Vis spectrum of Isoobtusitin exhibits absorption maxima that are typical for a coumarin derivative, further supporting the identified molecular structure. researchgate.net The specific wavelengths of maximum absorbance (λmax) are indicative of the extended conjugation present in the coumarin ring system.

UV-Vis Absorption Maxima for Isoobtusitin

| Solvent | λmax (nm) |

| Methanol |

Confirmation of Isoobtusitin S Unique 7 O Prenylation Pattern

General Principles of Coumarin Biosynthesis in Plants

Coumarins are a major class of phenolic secondary metabolites ubiquitous in the plant kingdom, particularly in families such as Apiaceae, Rutaceae, and Asteraceae (Compositae), to which Psiadia belongs. nih.govresearchgate.net Their biosynthesis originates from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This serves as the primary precursor for the phenylpropanoid pathway, the central metabolic route for a vast array of plant natural products. asm.org

The key steps in the formation of the basic coumarin scaffold, a 2H-1-benzopyran-2-one ring system, are as follows: nih.gov

Deamination of L-phenylalanine: The pathway begins with the enzymatic deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.net

Hydroxylation of Cinnamic Acid: The cinnamic acid core undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (P450s). The primary hydroxylation at the C4 position by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid. asm.org

Ortho-hydroxylation: A critical branching point from lignin (B12514952) and flavonoid biosynthesis is the ortho-hydroxylation (at the C2 position) of the phenylpropanoid intermediate. frontiersin.org This step is often catalyzed by a Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2OGD). For instance, the conversion of feruloyl-CoA to scopoletin (B1681571) is mediated by feruloyl-CoA ortho-hydroxylase (F6’H1) . nih.gov

trans/cis Isomerization: The double bond in the side chain of the ortho-hydroxylated cinnamic acid derivative must isomerize from the trans to the cis configuration to enable ring closure.

Lactonization: Following isomerization, the molecule undergoes spontaneous or enzyme-assisted lactonization (intramolecular esterification) between the C2-hydroxyl group and the carboxylic acid group of the side chain, forming the characteristic α-pyrone ring of the coumarin scaffold. nih.gov

The simple coumarin umbelliferone is a key intermediate that serves as a precursor for the synthesis of more complex coumarins through further substitutions like prenylation, methylation, and additional hydroxylation. frontiersin.org

Proposed Enzymatic Steps and Intermediates Leading to Isoobtusitin

Isoobtusitin is a 5-hydroxy-6-methoxy-7-prenyloxycoumarin. uj.ac.zatandfonline.com Its biosynthesis would require the formation of a highly substituted coumarin core prior to the final prenylation step. A plausible biosynthetic pathway, building upon the general principles, is proposed below.

Proposed Pathway to Isoobtusitin Precursor (Fraxetin):

Formation of Caffeic Acid: p-Coumaric acid is hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3'H) to yield caffeic acid. asm.org

Methylation to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by a caffeic acid O-methyltransferase (COMT) to produce ferulic acid. asm.org

Activation to Feruloyl-CoA: Ferulic acid is activated to its coenzyme A thioester, feruloyl-CoA, by a 4-coumarate-CoA ligase (4CL) . asm.org

Formation of Scopoletin: Feruloyl-CoA undergoes ortho-hydroxylation at the C6' position, followed by isomerization and lactonization, to form the simple coumarin scopoletin (7-hydroxy-6-methoxycoumarin). This conversion is catalyzed by F6'H1 and potentially enhanced by a coumarin synthase (COSY) . frontiersin.org

Hydroxylation to Fraxetin: Scopoletin is then hydroxylated at the C8 position by a specific P450 enzyme, scopoletin 8-hydroxylase (S8H) , to yield fraxetin (7,8-dihydroxy-6-methoxycoumarin). asm.org

Final Step to Isoobtusitin:

O-Prenylation of Fraxetin: The final proposed step is the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the 7-hydroxyl group of fraxetin. This O-prenylation reaction, catalyzed by a specific prenyltransferase (PT) , would yield isoobtusitin. The prenyl donor, DMAPP, is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. sci-hub.se

Table 1: Proposed Intermediates and Enzymes in Isoobtusitin Biosynthesis

| Intermediate Compound | Enzyme(s) | Enzyme Class | Reaction |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Lyase | Deamination |

| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | P450 Monooxygenase | C4-Hydroxylation |

| p-Coumaric acid | p-Coumarate 3-hydroxylase (C3'H) | P450 Monooxygenase | C3-Hydroxylation |

| Caffeic acid | Caffeic acid O-methyltransferase (COMT) | Methyltransferase | 3-O-Methylation |

| Ferulic acid | 4-Coumarate-CoA ligase (4CL) | Ligase | CoA Ligation |

| Feruloyl-CoA | Feruloyl-CoA 6'-hydroxylase 1 (F6'H1) | 2-Oxoglutarate-dependent Dioxygenase | C6'-Hydroxylation |

| Scopoletin | Scopoletin 8-hydroxylase (S8H) | P450 Monooxygenase | C8-Hydroxylation |

| Fraxetin | Prenyltransferase (PT) | Prenyltransferase | 7-O-Prenylation |

| Isoobtusitin | - | - | Final Product |

Role of Prenyltransferases in Isoobtusitin Biosynthesis

Prenylation is a key reaction that dramatically increases the structural diversity and biological activity of coumarins. nih.govresearchgate.net This reaction involves the attachment of a prenyl group, typically a five-carbon dimethylallyl or a ten-carbon geranyl moiety, from a prenyl diphosphate donor to an acceptor molecule. oup.com The enzymes responsible, prenyltransferases (PTs) , often exhibit high specificity for both the acceptor substrate and the position of prenylation. oup.com

In the proposed biosynthesis of isoobtusitin, the final step is the attachment of a prenyl group to the 7-hydroxyl group of fraxetin. This is an O-prenylation reaction, forming an ether linkage. Plant PTs are typically membrane-bound enzymes. oup.com While C-prenyltransferases for coumarins have been studied, O-prenyltransferases (O-PTs) are also known, particularly in families like Rutaceae and Apiaceae. pnas.org The enzyme responsible for isoobtusitin formation would be a fraxetin-specific 7-O-prenyltransferase. Such an enzyme would belong to the broader class of aromatic PTs, which are crucial for the chemical diversification of phenolic metabolites. nih.gov The presence of the prenyl moiety in isoobtusitin is critical for its biological activities. tandfonline.comnih.gov

Isotopic Labeling Studies for Pathway Delineation (Hypothetical)

To experimentally validate the proposed biosynthetic pathway of isoobtusitin, isotopic labeling studies could be performed using seedlings or cell cultures of Psiadia dentata. This technique involves feeding the organism with a precursor molecule containing a heavy isotope (e.g., ¹³C or ¹⁴C) and then determining the position of the label in the final product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). sci-hub.seacs.org

Hypothetical Experimental Design:

Feeding with Labeled Precursors: Separate experiments would be conducted by feeding Psiadia dentata cultures with:

D-[1-¹³C]glucose: To trace the flow of carbon through primary metabolism into both the shikimate pathway (for the coumarin core) and the MEP/MVA pathways (for the prenyl group). sci-hub.se

L-[ring-¹³C₆]phenylalanine: To specifically label the aromatic ring and C7, C8, C9 carbons of the coumarin core, confirming its origin from the shikimate pathway.

L-[methyl-¹³C]methionine: To confirm that the methoxy (B1213986) group at C6 is derived from S-adenosyl methionine (SAM), a common methyl group donor.

[1-¹³C]1-deoxy-D-xylulose: To specifically trace the origin of the prenyl side chain from the MEP pathway, which is common for prenyl groups in plastid-localized biosynthetic pathways. sci-hub.se

Isolation and Analysis: After a suitable incubation period, isoobtusitin would be extracted, purified, and analyzed by ¹³C-NMR.

Expected Results:

Feeding with L-[ring-¹³C₆]phenylalanine would result in ¹³C enrichment at carbons C4a, C5, C6, C7, C8, and C8a of the isoobtusitin core.

Feeding with L-[methyl-¹³C]methionine would show a strong ¹³C signal only for the methoxy carbon at the C6 position.

Feeding with [1-¹³C]1-deoxy-D-xylulose would lead to labeling specifically in the prenyl side chain, confirming its isoprenoid origin.

These experiments would provide definitive evidence for the proposed precursors and key biosynthetic steps leading to isoobtusitin.

Table 2: Hypothetical Isotopic Labeling Scheme for Isoobtusitin

| Labeled Precursor Fed | Expected Labeled Moiety in Isoobtusitin | Purpose of Experiment |

| L-[ring-¹³C₆]phenylalanine | Benzene (B151609) ring of the coumarin core | Confirm shikimate pathway origin of the core structure. |

| L-[methyl-¹³C]methionine | Methoxy group at C6 | Verify the origin of the methyl group from SAM. |

| [1-¹³C]1-deoxy-D-xylulose | Prenyl side chain at C7 | Elucidate the isoprenoid origin of the side chain (MEP pathway). |

Genetic and Molecular Basis of Biosynthetic Enzyme Expression in Psiadia dentata (Future Research)

The identification of the specific genes encoding the biosynthetic enzymes for isoobtusitin in Psiadia dentata remains an area for future investigation. While the genetics of some Psiadia species have been studied for diversity analysis, the genes for secondary metabolite pathways are largely uncharacterized. researchgate.net Modern genomic and transcriptomic approaches could rapidly accelerate the discovery of these genes.

Future Research Directions:

Transcriptome Sequencing (RNA-Seq): By comparing the transcriptomes of isoobtusitin-producing tissues (e.g., leaves or flowers) with non-producing tissues (e.g., roots), it would be possible to identify differentially expressed genes. Candidate genes would include those annotated as P450s, O-methyltransferases, and prenyltransferases that show high expression levels in the producing tissues.

Gene Cluster Analysis: In plants, genes for a specific metabolic pathway are sometimes co-located in the genome in what are known as biosynthetic gene clusters. dergipark.org.tr Genomic sequencing of Psiadia dentata could reveal if the genes for isoobtusitin biosynthesis are clustered, which would facilitate their identification and functional analysis.

Functional Characterization: Once candidate genes are identified, their function can be verified through heterologous expression in a host system like Nicotiana benthamiana or yeast. The recombinant enzymes can then be tested for their specific catalytic activity (e.g., testing a candidate P450 for S8H activity with scopoletin as a substrate, or a candidate PT for its ability to prenylate fraxetin).

Understanding the genetic basis of isoobtusitin biosynthesis would not only provide fundamental scientific knowledge but also open avenues for metabolic engineering to enhance the production of this and other related bioactive coumarins.

Chemical Synthesis and Analog Generation of Isoobtusitin

Strategies for Total Synthesis of Isoobtusitin

A total synthesis for isoobtusitin has not been extensively documented in the literature, but a logical retrosynthetic analysis suggests a convergent approach. The primary disconnection would be at the C7-ether linkage, separating the prenyl side chain from the poly-substituted coumarin (B35378) core. This leads to two key synthons: a prenylating agent and the aglycone, 5,7-dihydroxy-6-methoxycoumarin.

The synthesis of the coumarin core itself can be achieved through several established methods:

Pechmann Condensation : This is one of the most common methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic catalysis. chemmethod.comresearchgate.net

Knoevenagel Condensation : This method involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. chemmethod.commdpi.com

Perkin Reaction : This route can also yield coumarins from the reaction of an o-hydroxybenzaldehyde and a carboxylic anhydride. nih.gov

Wittig Reaction : The Wittig reaction provides another pathway to the coumarin scaffold. chemmethod.com

Once the 5,7-dihydroxy-6-methoxycoumarin core is assembled, the final key step is the selective O-alkylation (prenylation) of the C7-hydroxyl group. This reaction is typically performed using prenyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. nih.gov The selectivity for the C7-hydroxyl over the C5-hydroxyl is a critical challenge due to their similar reactivity, often requiring the use of protecting groups or carefully controlled reaction conditions to achieve the desired regioselectivity.

Semi-Synthetic Approaches to Isoobtusitin Analogues

Semi-synthesis offers a powerful and efficient route to generate structural analogs of isoobtusitin, starting from more readily available natural or commercial coumarins. researchgate.net This approach circumvents the often lengthy process of building the coumarin core from scratch. For instance, a common strategy involves the alkylation of a commercially available, appropriately substituted hydroxycoumarin with various prenyl or geranyl halides. nih.gov

A general procedure for creating a library of O-prenylated coumarins involves reacting a hydroxycoumarin with an alkyl halide (like prenyl bromide or geranyl bromide) and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govresearchgate.net This methodology has been successfully applied to synthesize a variety of O-prenylated 3-acetylcoumarins and other derivatives. researchgate.net By varying the starting coumarin (e.g., umbelliferone, isofraxidin) and the alkylating agent, a diverse range of analogs with different substitution patterns and side-chain lengths can be produced, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Table 1: Example of Semi-Synthetic Reactions for Prenylated Coumarin Analogues This table is generated based on methodologies described in the cited literature and serves as an illustrative example.

| Starting Coumarin | Reagents | Product Type | Reference |

| Umbelliferone | Prenyl bromide, K₂CO₃, Acetone | 7-Prenyloxycoumarin (B162135) | nih.gov |

| 4-Methylumbelliferone | Geranyl bromide, K₂CO₃, Acetone | 4-Methyl-7-geranyloxycoumarin | nih.gov |

| Isofraxidin | Prenyl bromide, K₂CO₃, Acetone | Altissimacoumarin D | nih.gov |

| 3-Acetyl hydroxycoumarin | Prenyl bromide, NaH, DMF | O-Prenylated 3-acetylcoumarin | researchgate.net |

Regioselective and Stereoselective Synthetic Considerations

The synthesis of prenylated coumarins like isoobtusitin is governed by important regioselective and, in some cases, stereoselective factors.

Regioselectivity: The primary regiochemical challenge lies in the selective prenylation of the coumarin nucleus. When multiple hydroxyl groups are present, as in the precursor to isoobtusitin, selective O-prenylation at one specific hydroxyl group over others is required. nih.gov Furthermore, a significant competing reaction is C-prenylation, where the prenyl group attaches directly to the aromatic ring, often at positions ortho or para to a hydroxyl group.

A key reaction that highlights this regiochemical issue is the Claisen rearrangement. nih.gov When a prenyl ether is formed (O-prenylation), it can undergo a thermally induced mdpi.commdpi.com-sigmatropic rearrangement to yield a C-prenylated isomer. For example, the heating of a 7-prenyloxycoumarin can lead to the formation of an 8-prenyl-7-hydroxycoumarin. nih.gov Controlling the reaction conditions (temperature, solvent, catalyst) is therefore essential to favor the desired O-alkylation product and prevent unwanted rearrangements or direct C-alkylation. nih.gov In some enzymatic systems, a single prenyltransferase has been shown to catalyze the formation of both C- and O-prenylated products from the same precursor, underscoring the fine balance between these pathways. rsc.org

Stereoselectivity: While isoobtusitin itself is achiral, the synthesis of its analogs or related natural products can involve the creation of stereocenters, necessitating stereoselective methods. For instance, the synthesis of calanolides, a related class of pyranocoumarins, requires precise control over the stereochemistry at multiple centers. tandfonline.com Asymmetric synthesis can be achieved through various techniques, including the use of chiral catalysts in reactions like conjugate additions or aldol (B89426) reactions to build the flavonoid or coumarin skeleton with high enantiomeric excess. mdpi.com Biotransformation using microorganisms can also provide a high degree of chemo- and stereoselectivity, for example, by hydroxylating an unactivated C-H bond on a coumarin scaffold. researchgate.net

Development of Novel Synthetic Methodologies Applicable to Prenylated Coumarins

Advances in synthetic organic chemistry continue to provide more efficient and environmentally benign methods for constructing the coumarin scaffold and its derivatives. researchgate.net

For the core coumarin synthesis, classic name reactions are being improved. The Pechmann condensation, for instance, traditionally uses harsh acid catalysts like sulfuric acid in large excess. researchgate.net Modern approaches employ heterogeneous catalysts such as silica-supported sodium bisulfate (NaHSO₄·SiO₂) or zirconyl chloride, which offer advantages like easier product purification, catalyst recyclability, and milder, often solvent-free, reaction conditions. researchgate.net Similarly, the Knoevenagel condensation has been optimized using catalysts like MgFe₂O₄ nanoparticles under ultrasound irradiation to accelerate the reaction. nih.gov

Biological Activities and Mechanistic Investigations of Isoobtusitin

Antiviral Activities of Isoobtusitin in In Vitro Models

Isoobtusitin, a naturally occurring coumarin (B35378), has been the subject of scientific investigation to determine its potential as an antiviral agent. Laboratory-based, or in vitro, studies have explored its effects on a range of viruses, revealing a spectrum of activity from moderate inhibition to complete inactivity.

Moderate Inhibitory Activity Against Poliovirus Replication

Research has identified that isoobtusitin demonstrates a moderate level of inhibitory activity against poliovirus. nih.govcurrentsci.comrsc.org This finding is based on early-stage in vitro screening of the compound's ability to interfere with the virus's life cycle.

The antiviral potential of isoobtusitin against poliovirus was established through in vitro cellular assays. nih.gov While the specific type of assay, such as a cytopathic effect (CPE) inhibition assay or a plaque reduction assay, is not detailed in the available scientific literature, the results indicate a measurable effect on the replication of the virus within a laboratory setting.

Detailed dose-response profiles and specific potency metrics for isoobtusitin's activity against poliovirus, such as the half-maximal inhibitory concentration (IC50), have not been reported in the reviewed scientific literature. Therefore, the precise concentration at which isoobtusitin exerts its moderate inhibition is not currently established.

Cellular Assays and Viral Replication Inhibition Assessment

Weak Inhibitory Activity Against Human Immunodeficiency Virus (HIV)

Studies have consistently shown that isoobtusitin possesses weak inhibitory activity against the Human Immunodeficiency Virus (HIV). nih.govtandfonline.comresearchgate.net This suggests that while the compound may have some effect on the virus, it is not considered a potent inhibitor of HIV replication.

The anti-HIV activity of isoobtusitin was evaluated in in vitro models. nih.govtandfonline.com However, the specific cell types used for these evaluations, whether they were T-cell lines (such as H9 or CEM) or primary human cells, are not specified in the accessible research documentation.

Inactivity Against Specific Viral and Tumoral Cell Lines (e.g., HSV1, VSV, 3LL, L1210)

A key aspect of characterizing a potential antiviral compound is determining its specificity. Research indicates that isoobtusitin's antiviral activity is not broad-spectrum. The compound was found to be inactive against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV). nih.gov Furthermore, when tested against murine tumoral cell lines, isoobtusitin showed no activity against Lewis Lung Carcinoma (3LL) and L1210 leukemia cells. nih.gov

Data Tables

Table 1: Summary of In Vitro Antiviral and Cytotoxic Activity of Isoobtusitin

| Virus/Cell Line | Activity Level | Source |

|---|---|---|

| Poliovirus | Moderate | nih.govrsc.org |

| Human Immunodeficiency Virus (HIV) | Weak | nih.govrsc.orgtandfonline.comresearchgate.net |

| Herpes Simplex Virus 1 (HSV-1) | Inactive | nih.gov |

| Vesicular Stomatitis Virus (VSV) | Inactive | nih.gov |

| Lewis Lung Carcinoma (3LL) | Inactive | nih.gov |

Predicted Interactions with SARS-CoV-2 Viral Targets (e.g., Main Protease) from Molecular Docking Studies

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle. ntua.grresearchgate.net It is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. researchgate.netfrontiersin.org This makes Mpro a primary target for antiviral drug development. nih.govmdpi.com Computational methods, particularly molecular docking, have been employed to predict the binding of various natural compounds, including Isoobtusitin, to the active site of this enzyme. nih.govchemrxiv.org These in silico studies simulate the interaction between a ligand (Isoobtusitin) and a protein target (Mpro) to predict binding affinity and mode, providing a foundation for further experimental investigation.

Molecular docking studies are used to calculate the binding energy between a ligand and its target protein, with a more negative value indicating a stronger and more stable interaction. In a computational analysis of phytochemicals against the SARS-CoV-2 main protease, the binding energy for Isoobtusitin was calculated to be -5.8 kcal/mol. nih.gov This value suggests a favorable binding affinity to the protease. For context, binding energies for other compounds in similar studies often range from -7 to -8 kcal/mol for potent inhibitors, though values can vary significantly based on the computational model and software used. nih.govwjgnet.comrsc.org

| Compound | Viral Target | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Isoobtusitin | SARS-CoV-2 Main Protease (Mpro/3CLpro) | -5.8 | nih.gov |

The stability of the Isoobtusitin-Mpro complex is predicted to be maintained through specific interactions with key amino acid residues in the protease's active site. Computational models illustrate these interactions, which typically include hydrogen bonds and hydrophobic contacts. nih.gov A molecular docking study identified that Isoobtusitin forms a hydrogen bond with the amino acid residue ARG40 and engages in a hydrophobic contact with the residue PRO293 within the main protease's binding pocket. nih.gov These interactions are crucial for anchoring the compound in the active site, which is essential for its potential inhibitory activity.

| Amino Acid Residue | Type of Interaction | Source |

|---|---|---|

| ARG40 | Hydrogen Bond | nih.gov |

| PRO293 | Hydrophobic Contact | nih.gov |

Computational Modeling of Ligand-Protein Binding Affinities

Proposed Molecular Mechanisms of Antiviral Action

The potential antiviral effects of Isoobtusitin are proposed to occur through distinct molecular mechanisms, focusing on both direct interference with the viral machinery and modulation of the host's cellular responses.

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. bmglabtech.com The viral life cycle involves several key stages, including attachment, penetration, uncoating, replication, assembly, and release. bmglabtech.com Antiviral agents can interfere with any of these steps to halt the infection. atsu.edu Based on molecular docking studies, the primary proposed mechanism for Isoobtusitin is the inhibition of the SARS-CoV-2 main protease (Mpro). nih.govchemrxiv.org By binding to and inhibiting this enzyme, Isoobtusitin would prevent the cleavage of viral polyproteins, a critical step in the replication process. frontiersin.org This disruption effectively halts the formation of the viral replication-transcription complex, thereby interfering with the viral replication cycle. frontiersin.org

In addition to directly targeting viral components, some antiviral strategies involve modulating host cell pathways that the virus exploits or that are part of the body's natural defense. frontiersin.org Viruses are known to manipulate host signaling pathways to their advantage. nih.gov Research suggests that one of the mechanisms of action for Isoobtusitin involves targeting the Nuclear Factor-kappa B (NF-κB) pathway. ntua.gr The NF-κB signaling pathway is a central regulator of immune and inflammatory responses. frontiersin.orgfrontiersin.org Viruses often modulate this pathway to evade the host's antiviral defenses or to promote their own replication. nih.govelifesciences.org By modulating the NF-κB pathway, Isoobtusitin may help restore or enhance the host's innate immune response, thereby creating an environment less conducive to viral propagation.

Interference with Viral Replication Cycle Steps

In Vivo Efficacy Studies in Animal Models

In vivo studies using animal models are a crucial step in drug development, providing data on a compound's efficacy, pharmacokinetics, and safety in a living organism before human trials. fda.govcreative-diagnostics.com Various animal models, including mice, ferrets, and nonhuman primates, are used to study viral pathogenesis and test antiviral therapies. plos.orgnih.govfrontiersin.org However, based on a review of available scientific literature, in vivo efficacy studies of Isoobtusitin for antiviral activity in animal models have not been reported. Further research, including such animal studies, would be required to validate the promising in silico and in vitro findings.

Animal Model Selection and Experimental Design

The investigation of Isoobtusitin's biological activities in vivo necessitates the use of carefully selected animal models that are relevant to the human conditions being studied. The choice of a specific animal model is a critical step in experimental design, as it directly impacts the translational relevance of the research findings. modernvivo.com For instance, in oncological studies, human tumor xenograft models in immunodeficient mice are frequently employed to assess the anti-cancer potential of compounds like Isoobtusitin. nih.govplos.org These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice, allowing for the evaluation of tumor growth inhibition in a living system. nih.govfrontiersin.org

In the context of neurodegenerative diseases, such as those involving neuronal damage, animal models that mimic specific aspects of the pathology are crucial. mdpi.comnih.gov For example, to study neuroprotection, models of induced neurotoxicity or ischemia are often utilized. nih.govnih.gov These can include the administration of neurotoxins to induce neuronal cell death or surgical procedures to mimic stroke conditions. nih.gov The selection of the animal species and strain is also a key consideration, with rodents like mice and rats being commonly used due to their genetic similarities to humans, well-characterized physiology, and the availability of transgenic strains that can model specific diseases. researchgate.netnih.gov

The experimental design of these studies typically involves the division of animals into different groups, including a control group receiving a vehicle and treatment groups receiving Isoobtusitin. Randomization and blinding are essential practices to minimize bias in the experimental setup and data interpretation. modernvivo.com The design also specifies the route of administration and the treatment schedule.

Evaluation of Efficacy Markers and Biological Endpoints

The efficacy of Isoobtusitin in various animal models is determined by evaluating a range of specific markers and biological endpoints. These markers provide quantitative and qualitative data on the compound's biological effects.

In anti-cancer studies, primary endpoints often include the measurement of tumor volume and weight over time. nih.govplos.orgfrontiersin.org A significant reduction in tumor size in the Isoobtusitin-treated group compared to the control group is a key indicator of its anti-tumor activity. nih.gov Histopathological analysis of tumor tissues is also performed to assess changes in cell morphology, proliferation rates (e.g., Ki-67 staining), and the extent of apoptosis (e.g., TUNEL assay). brieflands.com Molecular analyses, such as Western blotting or immunohistochemistry, are used to measure the expression levels of proteins involved in cell cycle regulation, apoptosis, and key signaling pathways like PI3K/Akt. frontiersin.org

For evaluating neuroprotective effects, a combination of behavioral tests and molecular assays is employed. nih.govfrontiersin.org Behavioral assessments can include tests for learning and memory, motor function, and anxiety-like behaviors, depending on the specific neurodegenerative model. nih.gov At the molecular level, the expression of markers for neuronal health, such as tyrosine hydroxylase in models of Parkinson's disease, is quantified. nih.gov Other important endpoints include the measurement of inflammatory cytokines (e.g., TNF-α, IL-1β), markers of oxidative stress, and the expression of proteins involved in apoptotic pathways. frontiersin.orgnih.gov

In the context of anti-inflammatory research, animal models of induced inflammation, such as paw edema or ear edema, are common. nih.govresearchgate.net The primary efficacy marker in these models is the reduction in swelling or edema in the treated animals. nih.gov Additionally, the levels of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inflammatory cytokines in the affected tissues or serum are measured to elucidate the mechanism of action. nih.govscielo.br

The table below summarizes the types of animal models and the corresponding efficacy markers and biological endpoints used to evaluate the biological activities of compounds like Isoobtusitin.

| Biological Activity | Animal Model Examples | Efficacy Markers and Biological Endpoints |

| Anti-Cancer | Human tumor xenografts in immunodeficient mice (e.g., melanoma, prostate cancer) nih.govplos.org | Tumor volume and weight, histopathological changes, cell proliferation markers (Ki-67), apoptosis markers (TUNEL assay), expression of cell cycle and apoptosis-related proteins (e.g., CDKs, cyclins, caspases), signaling pathway modulation (e.g., PI3K/Akt, MAPK) plos.orgfrontiersin.orgbrieflands.com |

| Neuroprotection | Toxin-induced neurodegeneration models (e.g., MPTP for Parkinson's disease), ischemia/reperfusion models nih.govnih.gov | Behavioral tests (learning, memory, motor function), neuronal survival markers (e.g., tyrosine hydroxylase), inflammatory markers (TNF-α, IL-1β), oxidative stress markers, apoptosis-related proteins, neurotrophic factor levels (e.g., BDNF) nih.govfrontiersin.org |

| Anti-Inflammatory | Carrageenan-induced paw edema, xylene-induced ear edema, lipopolysaccharide (LPS)-induced endotoxic shock nih.govresearchgate.net | Reduction in paw/ear edema, inhibition of inflammatory cell infiltration, levels of pro-inflammatory cytokines (TNF-α, IL-6), expression of inflammatory enzymes (COX-2, iNOS), modulation of signaling pathways (e.g., MAPK) nih.govscielo.br |

Structure Activity Relationship Sar and Derivatization Studies of Isoobtusitin Analogues

Identification of Key Pharmacophores and Functional Groups for Biological Activity

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. youtube.commdpi.com Identifying the pharmacophore of isoobtusitin is the first step in rational drug design.

While specific pharmacophore models for isoobtusitin are not extensively detailed in the public literature, studies on related prenylated coumarins provide significant insights. For instance, a pharmacophore model developed for furanocoumarins acting as modulators of GABA-A receptors identified a 4-point model as being effective. This model consists of three hydrophobic features and one aromatic feature. nih.govunivie.ac.at Given the structural similarity, it is plausible that the key pharmacophoric features of isoobtusitin would include:

The Coumarin (B35378) Core: This flat, aromatic ring system is crucial for forming aromatic and hydrophobic interactions within a target's binding pocket.

The Prenyl Group: This hydrophobic chain is often essential for anchoring the molecule to the target, likely through hydrophobic or van der Waals interactions. Its position and flexibility can significantly influence binding affinity.

Oxygen-Containing Functional Groups: The ether and carbonyl oxygens in the coumarin structure can act as hydrogen bond acceptors, forming critical directional interactions with amino acid residues in a protein's active site.

Molecular docking studies of isoobtusitin with the main protease of SARS-CoV-2 have provided a practical glimpse into its interaction profile, which helps define its pharmacophoric features in that context. These studies show the importance of hydrogen bonds with residues like ARG40 and hydrophobic contacts with ARG188, CYS85, and TYR54, confirming the roles of both hydrogen-bonding groups and hydrophobic regions in its biological activity. researchgate.netresearchgate.net

Impact of Prenylation Pattern and Substitution on Activity Profiles

Prenylation, the attachment of a hydrophobic prenyl group, is known to enhance the biological activities of natural products by increasing their lipophilicity, which can improve membrane permeability and interaction with target proteins. mdpi.com In the case of isoobtusitin and related coumarins, the nature and position of the prenyl substitution are paramount to their activity.

Research on a range of prenylated coumarins has established several key SAR principles:

Necessity of Prenylation: Studies on GABA-A receptor modulators showed that simple coumarins lacking a prenyl group were inactive, whereas the prenylated coumarin osthole (B1677514) showed significant activity. This suggests the prenyl residue is essential for this particular biological function. nih.gov

Length of the Alkyl Chain: The length of the attached lipid chain is critical. While prenyl (a C5 isopentenyl group) residues are often required for activity, longer chains such as geranyl (a C10 group) can diminish or abolish it. nih.govunivie.ac.at This indicates a specific size constraint within the target's binding pocket.

Position of Substitution: The position of the prenyl group on the coumarin ring greatly influences the activity profile. A study on the anticancer properties of O-prenylated coumarin derivatives against HeLa cells revealed that substitution at the C6 position of the coumarin ring markedly improved anticancer effects. nih.gov

The inhibitory activity of various prenylated coumarins against phosphodiesterase-4 (PDE4) further illustrates these principles. The table below shows the half-maximal inhibitory concentrations (IC50) for several compounds, highlighting how structural variations impact potency.

| Compound | Key Structural Feature | Target | IC50 (µM) | Source |

|---|---|---|---|---|

| Toddacoumalone | Prenylated Coumarin | PDE4 | 0.14 | ebi.ac.uk |

| Rolipram | Positive Control | PDE4 | 0.59 | ebi.ac.uk |

| Compound 10 | Prenylated Coumarin Analogue | PDE4 | <10 | ebi.ac.uk |

| Compound 12 | Prenylated Coumarin Analogue | PDE4 | <10 | ebi.ac.uk |

As the data indicates, Toddacoumalone is significantly more potent than the established PDE4 inhibitor Rolipram, demonstrating the potential of this chemical class. ebi.ac.uk

Design and Synthesis of Isoobtusitin Derivatives for Enhanced Efficacy or Selectivity

The rational design and synthesis of derivatives are central to lead optimization in drug discovery. mdpi.com This process involves making targeted chemical modifications to a lead compound, such as isoobtusitin, to improve its potency, selectivity, or pharmacokinetic properties. While extensive synthesis of isoobtusitin derivatives is not widely reported, studies on analogous prenylated coumarins provide a clear blueprint for this process.

The primary strategies for derivatization would involve:

Modification of the Prenyl Group: Altering the length, saturation, or branching of the prenyl side chain to optimize hydrophobic interactions.

Substitution on the Coumarin Ring: Introducing various functional groups (e.g., halogens, hydroxyl, amino groups) at different positions on the aromatic core to probe electronic and steric effects and introduce new interaction points.

Molecular Hybridization: Combining the isoobtusitin scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

For example, a study focused on developing anticancer agents involved the synthesis of eighteen different O-prenylated coumarin derivatives, which were then evaluated for their cytotoxic effects on cancer and normal cell lines. nih.gov Similarly, another research effort led to the isolation of 21 natural prenylated coumarins and the subsequent chemical modification of four of these to create new analogues for biological testing against PDE4. ebi.ac.uk These studies exemplify the standard approach of generating a library of related compounds to systematically explore the SAR and identify derivatives with improved therapeutic potential.

Computational Structure-Activity Relationship (QSAR) Modeling of Isoobtusitin and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of activity for new, unsynthesized molecules, thereby saving time and resources in the drug discovery process.

The first step in QSAR is to describe the molecules numerically using "molecular descriptors." tjdr.org These descriptors quantify various aspects of a molecule's structure and properties. For a compound like isoobtusitin, relevant descriptors would include:

Constitutional Descriptors: Molecular weight, number of rotatable bonds (RotB). dibru.ac.in

Topological Descriptors: Indices that describe the branching and shape of the molecular skeleton (e.g., Wiener index). nih.gov

Physicochemical/Thermodynamic Descriptors: Parameters like the logarithm of the partition coefficient (logP), molar refractivity, and heat of formation (HF). dibru.ac.innih.gov

Electronic Descriptors: Atomic partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic distribution.

Once descriptors are calculated for a set of isoobtusitin analogues with known biological activities (the "training set"), a mathematical model is developed. A common method is Multiple Linear Regression (MLR), which generates a linear equation relating the descriptors to the activity. dibru.ac.innih.gov The quality of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), which measures the model's predictive power. dibru.ac.in

A validated QSAR model can be expressed as an equation, such as:

Predicted Activity (e.g., log(1/IC50)) = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...

This equation allows researchers to predict the biological activity of novel, designed isoobtusitin analogues simply by calculating their descriptor values and inputting them into the model. For instance, a QSAR study on xanthone (B1684191) derivatives (structurally related to coumarins) resulted in a model that identified the partial charges on specific carbon atoms (qC1, qC4, qC9) as being critical for predicting antituberculosis activity. qsartoolbox.org A similar model for isoobtusitin analogues would provide invaluable guidance on which structural modifications are most likely to yield more potent compounds.

Descriptor Selection and Model Development

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of how a ligand might bind to a receptor, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.net This is crucial for assessing the stability of the ligand-receptor complex and understanding the energetic contributions to binding.

MD simulations have been used to study the interaction of isoobtusitin with the main protease of SARS-CoV-2. These simulations revealed a binding energy of -5.8 kcal/mol. nih.gov The stability of this interaction is maintained by a network of specific molecular interactions. Analysis of the simulation trajectory provides detailed information on these interactions:

| Interacting Residue | Interaction Type | Bond Length (Å) | Source |

|---|---|---|---|

| ARG40 | Hydrogen Bond | 2.897 - 3.312 | nih.gov |

| ARG188 | Hydrophobic Contact | 4.101 | nih.gov |

| CYS85 | Hydrophobic Contact | 4.48 - 5.37 | nih.gov |

| TYR54 | Hydrophobic Contact | 5.01 - 5.17 | nih.gov |

The stability of the protein-ligand complex over the course of the simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone atoms. A stable RMSD plot that reaches a plateau indicates that the complex has reached equilibrium and the ligand is stably bound within the active site. researchgate.netebi.ac.uk In the simulation of the isoobtusitin-protease complex, the system was observed to gain stability after approximately 60 nanoseconds, confirming a stable binding mode. nih.gov Such simulations are vital for validating docking results and confirming that the proposed binding interactions are maintained in a dynamic, more realistic environment.

Advanced Analytical Methodologies for Isoobtusitin Research

Quantitative and Qualitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like isoobtusitin. It is widely used to determine the purity of isolated isoobtusitin and to quantify its presence in complex mixtures, such as herbal preparations derived from Semen Cassiae. nih.gov A reversed-phase HPLC (RP-HPLC) method, often coupled with a Diode Array Detector (DAD) or UV detector, allows for the separation of isoobtusitin from other structurally similar anthraquinones. nih.govnih.gov

The method's validation is performed according to international guidelines to ensure its reliability. innovareacademics.injournalirjpac.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.inresearchgate.net For instance, a validated HPLC-DAD method for the simultaneous quantification of eight anthraquinones in Semen Cassiae demonstrated good linearity (with correlation coefficients, r², greater than 0.999) and low LODs, ranging from 0.07 to 0.15 µg/mL for the various compounds. nih.gov Such methods are simple, rapid, and accurate, making them suitable for the quality control of raw materials containing isoobtusitin. nih.govscispace.com

Table 1: Representative HPLC-DAD Method Parameters for Quantification of Anthraquinones This table presents typical conditions based on methods developed for anthraquinones from Cassia species.

| Parameter | Specification |

| Chromatograph | HPLC system with DAD or UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) phytojournal.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and acidified water (e.g., 0.1% phosphoric acid) nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min phytojournal.comnih.gov |

| Detection Wavelength | 278 nm (for anthraquinones) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25°C) scispace.com |

| Injection Volume | 10 - 20 µL phytojournal.com |

Analyzing the volatile metabolite profile of a Cassia species extract helps in quality control, authentication, and understanding the plant's secondary metabolism. researchgate.netinnovareacademics.in The process involves separating volatile components in the gas phase and identifying them based on their unique mass spectra. innovareacademics.in Studies on various Cassia species have identified numerous VOCs, including fatty acids, esters, and terpenoids. innovareacademics.inscialert.net This information is complementary to HPLC analysis and provides a more complete picture of the extract's composition.

Table 2: Examples of Volatile Metabolites Identified in Cassia Species by GC-MS This table lists compounds identified in various Cassia species, providing context for the chemical matrix where isoobtusitin is found.

| Compound Class | Example Compounds |

| Fatty Acids / Esters | n-Hexadecanoic acid, 9-Octadecenoic acid (Z)-ethyl ester researchgate.net |

| Terpenoids / Steroids | Phytol, Squalene, Vitamin E researchgate.netinnovareacademics.in |

| Aldehydes | (E)-cinnamaldehyde nih.gov |

| Phenols | Phenol (B47542) researchgate.net |

| Ketones | Pregna-5, 8, 16-triene-3à-ol-20-one acetate (B1210297) scialert.net |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), is the premier technique for trace analysis and the identification of isoobtusitin and its metabolites in complex biological matrices. ijpras.comnih.gov Its high sensitivity and specificity allow for the detection of compounds at very low concentrations. thermofisher.com This is essential for pharmacokinetic studies, where drug and metabolite levels in plasma, urine, or feces need to be accurately measured. nih.govmdpi.com

In LC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage selects a specific precursor ion (e.g., the molecular ion of isoobtusitin), which is then fragmented. The second stage analyzes the resulting product ions. This transition from a precursor to a product ion is highly specific and allows for unambiguous identification and quantification, even in a complex sample. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Quadrupole Time-of-Flight (QTOF) mass spectrometry is a common platform for untargeted metabolomics, capable of identifying dozens of compounds, including anthraquinones and flavonoids, in a single run from a plant extract. dntb.gov.uanih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Standardization of Analytical Protocols for Reproducibility in Research

Reproducibility is a cornerstone of scientific validity, ensuring that research findings are reliable and not due to chance or bias. numberanalytics.com In the context of isoobtusitin research, the lack of reproducibility can arise from variations in experimental conditions, reagent quality, or analytical procedures. azolifesciences.com To address this, the standardization of analytical protocols is paramount.

Standardization involves establishing and adhering to a clear, detailed set of instructions for every stage of the analytical process, from sample collection and preparation to data analysis and reporting. numberanalytics.comresearchgate.net This includes specifying the exact parameters for chromatographic separation, the quality of reference standards, and the criteria for method validation. researchgate.net International bodies and regulatory guidelines provide frameworks for validating analytical methods to ensure they are "fit for purpose". aoac.orgnih.gov Adhering to these standards allows for the reliable comparison of data between different laboratories and studies, which is critical for building a robust body of knowledge on isoobtusitin. researchgate.net

Application of hyphenated techniques for complex sample analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized the analysis of complex samples like natural product extracts. ijnrd.orgijpsjournal.comnih.gov Techniques like HPLC-DAD, GC-MS, and LC-MS/MS are all examples of hyphenation. asiapharmaceutics.info This approach leverages the strengths of both techniques: the superior separation power of chromatography and the definitive identification capabilities of spectroscopy. iipseries.org

The analysis of isoobtusitin in a crude extract from Semen Cassiae is a classic example where hyphenated techniques are indispensable. The extract contains a multitude of related compounds and matrix components. Chromatography (LC or GC) first separates these components, reducing the complexity of the mixture before it enters the detector. iipseries.org The detector (e.g., MS or DAD) then provides detailed structural information or selective quantification for each separated peak. ijpsjournal.com This integration provides a level of sensitivity and specificity that is unachievable with either technique alone, making it possible to identify and quantify trace components in intricate matrices. ijpsjournal.com

Bioanalytical Method Development for In Vitro and In Vivo Sample Analysis

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of isoobtusitin, robust bioanalytical methods are required for its quantification in biological samples. resolvemass.camdpi.com The development and validation of these methods are critical for both preclinical (in vitro, in vivo) and clinical studies and must often adhere to strict regulatory guidelines. nih.govich.org

The process begins with method development, where the optimal conditions for extraction, separation, and detection are defined. ich.org A key challenge in bioanalysis is removing interferences from the biological matrix (e.g., proteins and lipids in plasma). mdpi.com This is typically achieved through sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Once developed, the method undergoes rigorous validation to prove its reliability. mdpi.comnih.gov Validation assesses several key performance characteristics, as outlined in regulatory guidelines from bodies like the ICH. ich.org A validated method can then be applied to analyze samples from in vitro studies (e.g., cell culture media) or in vivo pharmacokinetic studies in animal models, providing crucial data on the compound's behavior in a biological system. nih.govnih.gov

Table 3: Key Validation Parameters for a Bioanalytical Method Based on ICH M10 Bioanalytical Method Validation Guidelines. ich.org

| Validation Parameter | Description |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of determined values to the true value, often expressed as a percentage. |

| Precision | The closeness of repeated measurements, assessed at intra-day and inter-day levels (repeatability and intermediate precision). |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. Linearity and range are assessed. |

| LOD & LOQ | The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). |

| Recovery | The efficiency of the extraction procedure in removing the analyte from the matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. |

Future Research Directions and Potential Applications

Elucidation of Broader Biological Activities and Targets

While initial studies have highlighted the potential of isoobtusitin, further research is necessary to fully understand its range of biological effects. Pharmacological data on the genus Psiadia, from which isoobtusitin is isolated, suggests a variety of activities including antimicrobial, antiparasitic (specifically antiplasmodial and antitrypanosomal), anticancer, and anti-inflammatory properties. docksci.com Future investigations should focus on screening isoobtusitin against a wider array of biological targets to uncover new therapeutic possibilities. This could involve testing its efficacy against different strains of bacteria, viruses, fungi, and parasites. docksci.comnih.gov For instance, the antiviral activity of isoobtusitin has been noted in the context of HIV replication. researchgate.net

A crucial area of future research will be the identification of the specific molecular targets of isoobtusitin. Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools in this endeavor. nih.govresearchgate.netmdpi.comresearchgate.net These techniques can predict how isoobtusitin interacts with various proteins and enzymes, providing insights into its mechanism of action. researchgate.net For example, docking studies have already been used to investigate the binding affinity of isoobtusitin to the main protease of SARS-CoV-2. researchgate.netresearchgate.net By understanding these interactions at a molecular level, researchers can better predict the compound's potential therapeutic effects and identify new avenues for drug development.

Optimization of Biosynthetic Pathways for Sustainable Production

The natural abundance of isoobtusitin may be limited, making sustainable production a key challenge. The Psiadia species from which it is derived face threats from urbanization and invasive plants, highlighting the need for alternative production methods. docksci.com Metabolic engineering and synthetic biology offer promising solutions for the sustainable production of valuable plant-derived compounds. mdpi.com

Optimizing the biosynthetic pathway of isoobtusitin in a microbial host, such as Escherichia coli or yeast, could provide a scalable and environmentally friendly source of the compound. frontiersin.orgnih.gov This process involves several key steps:

Elucidation of the Biosynthetic Pathway: The first step is to fully characterize the enzymes and genes responsible for producing isoobtusitin in its native plant. mdpi.com

Pathway Reconstruction in a Host Organism: Once the pathway is understood, the relevant genes can be transferred into a suitable microbial host. nih.gov

Optimization of Production: Techniques such as modifying promoter strength, balancing enzyme expression, and eliminating metabolic bottlenecks can be used to increase yields. nih.govnih.gov Evolution-guided strategies can also be employed to select for high-producing strains. nih.govcapes.gov.br

Sustainable production practices are crucial to minimize environmental impact and ensure economic viability. oneplanetnetwork.orgunep.orgepa.gov This includes using renewable feedstocks and developing energy-efficient bioprocessing methods. frontiersin.org

Development of Isoobtusitin as a Tool Compound for Mechanistic Studies

A "tool compound" is a molecule with a well-defined biological activity that can be used to study cellular processes and disease mechanisms. Isoobtusitin's potential as a tool compound lies in its ability to modulate specific biological targets. For instance, its inhibitory effect on certain enzymes could be used to probe the function of those enzymes in various cellular pathways. researchgate.net

To be an effective tool compound, isoobtusitin must exhibit high potency and selectivity for its target. Further research is needed to fully characterize its pharmacological profile and confirm its specificity. Once validated, isoobtusitin could be used in a variety of in vitro and cell-based assays to:

Investigate the role of its target protein in different signaling pathways.

Validate new drug targets.

Screen for other molecules that interact with the same target.

The development of isoobtusitin as a tool compound would not only advance our understanding of fundamental biology but also facilitate the discovery of new therapeutic agents.

Exploration of Isoobtusitin as a Lead Compound for Therapeutic Development (excluding human clinical trials)

A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a new drug. taylorandfrancis.comwikipedia.orgfrontiersin.org Isoobtusitin, with its reported biological activities, represents a potential lead compound for the development of new therapeutics. docksci.com The process of lead optimization involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. wikipedia.orgbiobide.com

Investigation of Synergistic Effects with Other Phytochemicals or Established Agents

Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nuevo-group.com Investigating the synergistic potential of isoobtusitin with other phytochemicals or existing drugs could lead to more effective therapeutic strategies. nih.govdoc-developpement-durable.org Combining isoobtusitin with other compounds could:

Enhance its therapeutic efficacy.

Reduce the required dosage, potentially minimizing side effects.

Overcome drug resistance mechanisms. nuevo-group.com

Q & A

Q. What validated methods are available for synthesizing Isoobtusitin, and how can reproducibility be ensured?

Q. How can researchers analytically characterize Isoobtusitin’s structural and chemical properties?

Q. What preliminary biological screening models are appropriate for Isoobtusitin’s activity assessment?

Initial in vitro assays (e.g., enzyme inhibition, cytotoxicity) should follow PICOT frameworks:

- Population/Problem : Target enzymes (e.g., kinases) or cell lines (e.g., cancer models).

- Intervention : Isoobtusitin dose ranges (µM to mM).

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC values or % inhibition.

- Time : Exposure duration (24–72 hours). Results must include dose-response curves and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on Isoobtusitin’s mechanism of action be systematically resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, assay conditions). Researchers should:

- Conduct meta-analyses to compare datasets across studies, highlighting confounders (e.g., solvent effects, incubation time).

- Use orthogonal assays (e.g., CRISPR knockouts, isothermal titration calorimetry) to validate target engagement.

- Apply causal research frameworks (e.g., Hill’s criteria) to distinguish correlation from causation .

Q. What methodologies are critical for evaluating Isoobtusitin’s in vivo toxicity and pharmacokinetics?

- Acute Toxicity : Follow OECD guidelines (e.g., single-dose oral gavage in rodents) with endpoints like LD and organ histopathology. Safety data sheets (SDS) must align with GHS classifications for hazard communication .

- PK/PD Studies : Use LC-MS/MS for plasma concentration profiling. Report parameters (AUC, C, t) and correlate with efficacy endpoints .

Q. How can structure-activity relationship (SAR) studies optimize Isoobtusitin derivatives?

SAR requires:

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities.

- Synthetic Modifications : Systematic variation of functional groups (e.g., hydroxyl, methyl).

- Data Integration : Tabulate IC values, LogP, and hydrogen-bonding interactions to identify pharmacophores .

Q. What strategies address low bioavailability of Isoobtusitin in preclinical models?

- Formulation : Nanoemulsions or liposomes to enhance solubility.

- Prodrug Design : Introduce ester or glycoside moieties for improved absorption.

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can synergistic effects between Isoobtusitin and existing therapeutics be rigorously tested?

Apply combination index (CI) models (e.g., Chou-Talalay method) in 2D/3D cell cultures. Use factorial experimental designs to test dose matrices and quantify synergism (CI < 1). Include isobolograms and statistical validation (e.g., ANOVA) .

Methodological Guidelines

- Data Reporting : Follow journal standards for tables (e.g., compound characterization, IC values) and supplementary files (e.g., spectral data, raw kinetics) .

- Ethical Compliance : For in vivo studies, include IACUC protocols and ARRIVE guidelines .

- Reproducibility : Share synthetic protocols, analytical parameters, and raw data via repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。